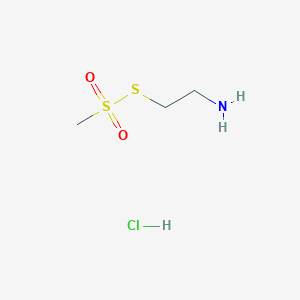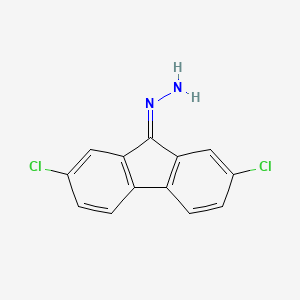
(2,7-Dichlorofluoren-9-ylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,7-Dichloro-9H-fluoren-9-ylidene)hydrazine is an organic compound that belongs to the class of fluorenes It is characterized by the presence of two chlorine atoms at the 2 and 7 positions of the fluorene ring and a hydrazine moiety at the 9 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,7-dichloro-9H-fluoren-9-ylidene)hydrazine typically involves the reaction of 2,7-dichloro-9H-fluorenone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for (2,7-dichloro-9H-fluoren-9-ylidene)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions: (2,7-Dichloro-9H-fluoren-9-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert it into fluorenyl derivatives.
Substitution: The chlorine atoms at the 2 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2,7-dichloro-9H-fluoren-9-ylidene)hydrazine in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. Molecular docking studies have revealed that the compound binds to the active site of tyrosinase, thereby inhibiting its function . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the disruption of mitochondrial function and activation of caspases .
Comparison with Similar Compounds
- (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIS)
- (E)-1-(2-hydroxynaphtylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIN)
Comparison:
- Photophysical Properties: Both FIIS and FIIN exhibit large Stokes shifts, making them suitable for biological fluorescence imaging. In comparison, (2,7-dichloro-9H-fluoren-9-ylidene)hydrazine also shows promising photophysical properties but with different absorption and emission spectra .
- Biological Activity: While (2,7-dichloro-9H-fluoren-9-ylidene)hydrazine has demonstrated antimicrobial and anticancer activities, FIIS and FIIN have shown potential as tyrosinase inhibitors with lower binding energies compared to standard inhibitors .
- Chemical Reactivity: The presence of chlorine atoms in (2,7-dichloro-9H-fluoren-9-ylidene)hydrazine allows for diverse substitution reactions, whereas FIIS and FIIN primarily undergo reactions involving their hydroxyl groups .
Properties
CAS No. |
888-00-6 |
|---|---|
Molecular Formula |
C13H8Cl2N2 |
Molecular Weight |
263.12 g/mol |
IUPAC Name |
(2,7-dichlorofluoren-9-ylidene)hydrazine |
InChI |
InChI=1S/C13H8Cl2N2/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(17-16)11(9)5-7/h1-6H,16H2 |
InChI Key |
MJCKPZLVESPSQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NN)C3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B13123293.png)
![2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13123305.png)
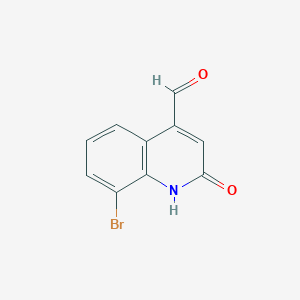
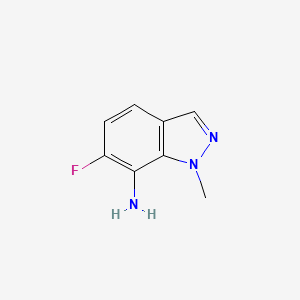
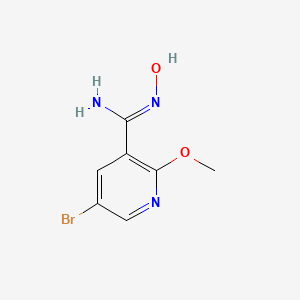
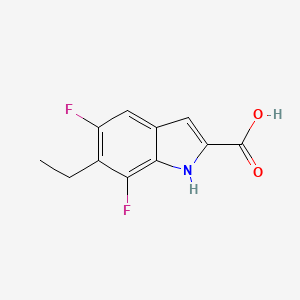
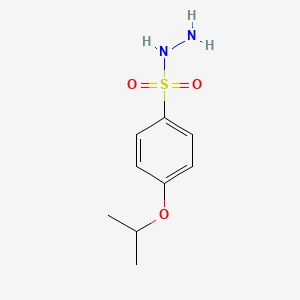
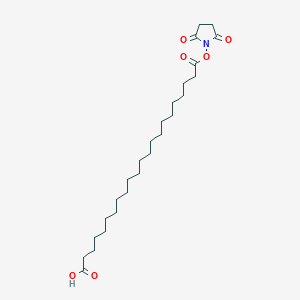
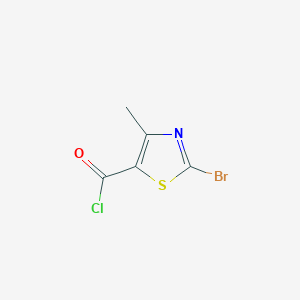

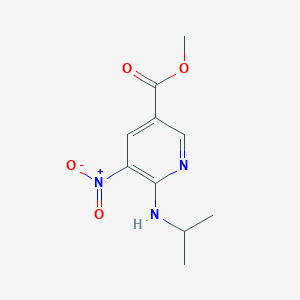
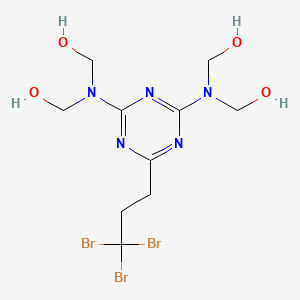
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
